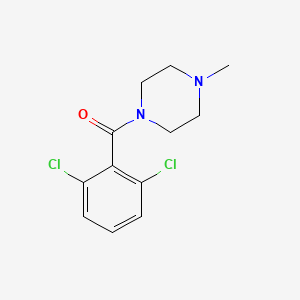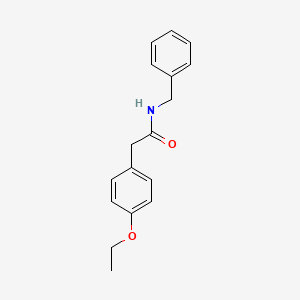![molecular formula C15H14ClNO4S B5692712 methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate, also known as MK-2206, is a highly selective and potent allosteric inhibitor of AKT kinases. AKT is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The dysregulation of AKT signaling has been implicated in the development and progression of various types of cancer, making AKT inhibitors such as MK-2206 a promising therapeutic approach for cancer treatment.
Mecanismo De Acción
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate exerts its anticancer effects by inhibiting the activity of AKT kinases, which are activated by various growth factors and cytokines. AKT activation promotes cell survival and proliferation by phosphorylating downstream targets involved in cell cycle progression, apoptosis, and metabolism. This compound binds to a specific site on AKT kinases, allosterically inhibiting their activity and preventing their activation by upstream signals.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. This compound has also been shown to improve insulin sensitivity and glucose metabolism, suggesting potential therapeutic applications for metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate is its high selectivity for AKT kinases, which minimizes off-target effects and reduces toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can complicate its use in in vitro and in vivo studies. Additionally, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the specific cancer type and patient population, which may affect its efficacy and safety.
Direcciones Futuras
There are several future directions for research on methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and its potential as an anticancer agent. One area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Additionally, further studies are needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in humans.
Métodos De Síntesis
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid to form the intermediate 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid. This intermediate is then converted to the corresponding methyl ester using thionyl chloride and methanol. Finally, the methyl ester is reacted with 4-(4-methylpiperazin-1-yl)-2,6-dimethylmorpholine to yield this compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth and survival of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in mouse models of various types of cancer.
Propiedades
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-3-4-11(15(18)21-2)9-14(10)17-22(19,20)13-7-5-12(16)6-8-13/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBEQYZNFZXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)






